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Compound of Interest

Compound Name: Serelaxin

Cat. No.: B13411825 Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with detailed information on the effect of hepatic impairment on the clearance and

overall pharmacokinetic profile of Serelaxin.

Frequently Asked Questions (FAQs)
Q1: What is the overall effect of hepatic impairment on the clearance and pharmacokinetics of

Serelaxin?

Based on a dedicated clinical study, hepatic impairment does not have a clinically significant

effect on the clearance or the overall pharmacokinetic (PK) profile of Serelaxin.[1][2][3][4]

Pharmacokinetic parameters, including exposure (AUC) and peak concentrations, were

comparable between subjects with mild, moderate, or severe hepatic impairment and healthy

control subjects.[1][2][3][4] Consequently, no dose adjustment is recommended for Serelaxin in

patients with hepatic impairment.[1][2][3]

Q2: What was the design of the clinical study that assessed the impact of hepatic impairment

on Serelaxin PK?

The study was an open-label, parallel-group, single-dose trial (NCT01433458) designed to

specifically evaluate the pharmacokinetics of Serelaxin in this patient population.[1][2][4] It

compared the PK profile of Serelaxin in patients with mild (Child-Pugh Class A), moderate

(Child-Pugh Class B), and severe (Child-Pugh Class C) hepatic impairment against a group of

matched healthy control subjects.[1][2][4]
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Q3: What were the key quantitative pharmacokinetic findings from the study?

The primary non-compartmental pharmacokinetic parameters were found to be comparable

across all groups.[1][2] Serum concentrations of Serelaxin increased in the initial hours of

infusion, reaching a steady state at approximately 12-24 hours, and then declined after the

infusion ended, with a mean terminal half-life of 7-8 hours in all cohorts.[1][2][5] While there

was a slight, non-statistically significant trend towards increased exposure (AUC) with the

severity of liver impairment, the effect was minimal and not considered clinically relevant.[5]

Table 1: Summary of Serelaxin Pharmacokinetic
Parameters by Hepatic Function

Parameter
Healthy
Controls

Mild
Impairment
(Child-Pugh A)

Moderate
Impairment
(Child-Pugh B)

Severe
Impairment
(Child-Pugh C)

N 24 9 8 8

AUC(0-48h)

(ng·h/mL)
289 303 329 358

AUC(0-∞)

(ng·h/mL)
300 315 344 373

Cmax (ng/mL) 8.8 9.2 10.0 10.7

T½ (h) 7.5 7.8 7.1 7.6

CL (mL/h/kg) 83.3 79.4 72.7 67.0

Data adapted from a single-dose study of 30 μg/kg/day Serelaxin infused over 24 hours.

Values represent geometric means. AUC(0-48h): Area under the concentration-time curve from

0 to 48 hours. AUC(0-∞): Area under the curve extrapolated to infinity. Cmax: Maximum serum

concentration. T½: Terminal half-life. CL: Clearance.
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This section details the methodology used in the key clinical study (NCT01433458) for

researchers designing similar experiments.

1. Study Design:

Type: Open-label, single-dose, parallel-group study.[1][2][4]

Population: Four parallel groups:

Mild hepatic impairment (Child-Pugh Class A).[1][2][4]

Moderate hepatic impairment (Child-Pugh Class B).[1][2][4]

Severe hepatic impairment (Child-Pugh Class C).[1][2][4]

Healthy volunteers matched for age, weight, and gender to the patient groups.[1][2][4]

Total Enrollment: 49 subjects were enrolled, with 48 completing the study.[1][5]

2. Dosing Regimen:

Drug: Serelaxin (recombinant human relaxin-2).

Dose: A single dose of 30 μg/kg/day.[1][2][5]

Administration: Administered as a continuous intravenous (IV) infusion over 24 hours.[1][2][5]

3. Pharmacokinetic Sampling:

Matrix: Serum.

Sampling Schedule: Blood samples for PK analysis were collected at the following time

points:

Pre-dose (0 hours).

During infusion: At 2, 4, 8, 12, 18, and 24 hours.

Post-infusion: At 24.5, 25, 26, 28, 32, 36, and 48 hours.
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4. Bioanalytical Method:

Assay: Serum Serelaxin concentrations were determined using a validated enzyme-linked

immunosorbent assay (ELISA).

5. Data Analysis:

Method: Non-compartmental pharmacokinetic analysis was used to determine key

parameters.

Primary Parameters: The primary endpoints for comparison were the Area Under the Serum

Concentration-Time Curve (AUC) and the serum concentration at 24 hours (C24h).[1][5]

Statistical Comparison: PK parameters for each hepatic impairment group were compared

against the matched healthy control group.

6. Safety and Immunogenicity:

Standard safety assessments, including monitoring of adverse events, vital signs, and

clinical laboratory tests, were conducted throughout the study.[1]

Blood samples were collected to assess the development of anti-Serelaxin antibodies.[1]
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Phase 1: Subject Screening & Enrollment

Phase 2: Drug Administration

Phase 3: Sample Collection & Analysis

Phase 4: Data Analysis & Conclusion
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Caption: Workflow for the Serelaxin hepatic impairment study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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